molecular formula C10H12O B083157 p-Crotylphenol CAS No. 13037-71-3

p-Crotylphenol

Cat. No.: B083157
CAS No.: 13037-71-3
M. Wt: 148.2 g/mol
InChI Key: CHQPRDVSUIJJNP-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Crotylphenol is an organic compound with the chemical formula C10H12O. It is a colorless to yellow liquid at room temperature and has a characteristic aromatic odor. This compound is also known by other names such as this compound and Phenol, 4-(2-butenyl)- . It is soluble in ethanol and ether but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

p-Crotylphenol can be synthesized through the reaction of phenol with butene. The process involves the addition of phenol and butene in a reactor under an inert atmosphere. The reaction is carried out at an appropriate temperature and pressure to facilitate esterification, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of catalysts to enhance the reaction efficiency. The process may include steps such as purification and distillation to obtain a high-purity product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of p-Crotylphenol involves its interaction with various molecular targets and pathways. These actions contribute to their antioxidant, anti-inflammatory, and antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of p-Crotylphenol

This compound is unique due to its specific butenyl substitution on the phenol ring, which imparts distinct chemical and physical properties. This substitution enhances its reactivity in various chemical reactions and broadens its range of applications in scientific research and industry .

Properties

CAS No.

13037-71-3

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

IUPAC Name

4-[(E)-but-2-enyl]phenol

InChI

InChI=1S/C10H12O/c1-2-3-4-9-5-7-10(11)8-6-9/h2-3,5-8,11H,4H2,1H3/b3-2+

InChI Key

CHQPRDVSUIJJNP-NSCUHMNNSA-N

SMILES

CC=CCC1=CC=C(C=C1)O

Isomeric SMILES

C/C=C/CC1=CC=C(C=C1)O

Canonical SMILES

CC=CCC1=CC=C(C=C1)O

13037-71-3

Origin of Product

United States

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